

Application of CS-2100 in Neurocardiology Research

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Compound of Interest

Compound Name: CS-2100

Cat. No.: B1669643

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Introduction

CS-2100 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).^{[1][2]} Its high affinity and selectivity make it a valuable research tool for investigating the role of the S1P1 signaling pathway in various physiological and pathological processes, particularly at the intersection of the nervous and cardiovascular systems—the field of neurocardiology. S1P1 receptors are G protein-coupled receptors that are integral to regulating immune cell trafficking, endothelial barrier function, and cardiovascular function.^{[3][4][5]} This document provides detailed application notes and protocols for utilizing **CS-2100** in neurocardiology research.

Mechanism of Action

CS-2100, chemically known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, functions as a selective S1P1 receptor agonist. S1P1 receptors are prominently expressed on various cell types relevant to neurocardiology, including lymphocytes, endothelial cells, and cardiomyocytes. Agonism of S1P1 on lymphocytes leads to their sequestration in lymph nodes, resulting in a reduction of circulating lymphocytes, which is a key immunomodulatory effect.

In the cardiovascular system, S1P1 receptor activation on atrial myocytes can lead to a transient, parasympathomimetic effect, causing a decrease in heart rate (bradycardia). This

effect is mediated through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. Notably, **CS-2100** was designed to be highly selective for S1P1 over the S1P3 receptor subtype, the latter being primarily responsible for the pronounced bradycardic effects seen with less selective S1P receptor modulators. This selectivity allows for the decoupling of the immunomodulatory effects from significant cardiac side effects, making it a more precise tool for research.

Data Presentation

Table 1: In Vitro Activity of CS-2100

Parameter	Species	Receptor	EC50 (nM)	Selectivity (fold) vs. S1P3	Reference
Agonist Activity	Human	S1P1	4.0	>5000	
Agonist Activity	Human	S1P3	>20,000	-	
Agonist Activity	Rat	S1P1	1.5	>4933	
Agonist Activity	Rat	S1P3	7,400	-	

Table 2: In Vivo Pharmacodynamic Effects of CS-2100 in Rats

Model	Parameter	Dose (mg/kg, oral)	Effect	Reference
Healthy Rats	Blood Lymphocyte Count	0.1 and 1	Transient reduction, nadir at 8-12h, recovery by 24-48h	
Adjuvant-Induced Arthritis	Paw Volume	0.44 (ID50)	Reduction in paw volume	

Table 3: Representative Data on Neurocardiac Parameters (Hypothetical)

Experimental Model	Compound	Dose (mg/kg)	Heart Rate Change (bpm)	Blood Pressure Change (mmHg)	Baroreflex Sensitivity Change (%)
Telemetered Rodent	Vehicle	-	-2 ± 3	+1 ± 2	-1 ± 5
Telemetered Rodent	CS-2100	0.1	-15 ± 5	-3 ± 3	+10 ± 8
Telemetered Rodent	CS-2100	1.0	-30 ± 8	-8 ± 4	+25 ± 10
Telemetered Rodent	Non-selective S1P Agonist	1.0	-80 ± 15	-15 ± 6	-20 ± 12

Experimental Protocols

Protocol 1: Evaluation of CS-2100 on Cardiac Autonomic Tone in Rodents using Telemetry

Objective: To assess the effect of acute administration of **CS-2100** on heart rate, heart rate variability (HRV), and blood pressure as indicators of autonomic function.

Materials:

- **CS-2100**
- Vehicle (e.g., 1% methylcellulose)
- Male Wistar rats (250-300g)
- Surgically implanted telemetry transmitters for ECG and blood pressure monitoring
- Data acquisition and analysis software

Methodology:

- **Animal Preparation:** Surgically implant telemetry transmitters in rats under anesthesia. Allow for a recovery period of at least one week.
- **Acclimation:** Acclimate the animals to the experimental cages and handling procedures for 3 days prior to the experiment.
- **Baseline Recording:** Record baseline ECG and blood pressure data for at least 24 hours to establish a stable diurnal rhythm.
- **Compound Administration:** Prepare a solution of **CS-2100** in the chosen vehicle. Administer **CS-2100** or vehicle orally via gavage at the desired doses (e.g., 0.1, 1, and 10 mg/kg).
- **Post-Dose Recording:** Continuously record telemetry data for at least 24 hours post-administration.
- **Data Analysis:**
 - Calculate heart rate and blood pressure in discrete time intervals (e.g., 5-minute averages).
 - Perform HRV analysis on the ECG data to obtain time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF/HF ratio) parameters.

- Analyze data for statistically significant changes from baseline and between treatment groups.

Protocol 2: Assessment of Baroreflex Sensitivity Following CS-2100 Administration

Objective: To determine the effect of **CS-2100** on the baroreflex, a key neurocardiac reflex.

Materials:

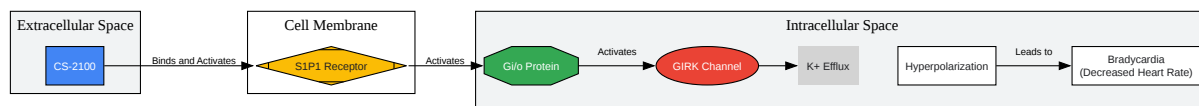
- **CS-2100**
- Vehicle
- Anesthetized or conscious, chronically instrumented rodents (e.g., with arterial and venous catheters)
- Phenylephrine (vasopressor)
- Sodium nitroprusside (vasodilator)
- Blood pressure transducer and data acquisition system

Methodology:

- **Animal Preparation:** Anesthetize the animal or use a conscious, catheterized model.
- **Baseline Measurement:** After a stabilization period, record baseline arterial blood pressure and heart rate.
- **Compound Administration:** Administer **CS-2100** or vehicle intravenously or orally, depending on the study design.
- **Baroreflex Testing:**
 - After a predetermined time following compound administration, induce a rise in blood pressure by administering a bolus of phenylephrine.

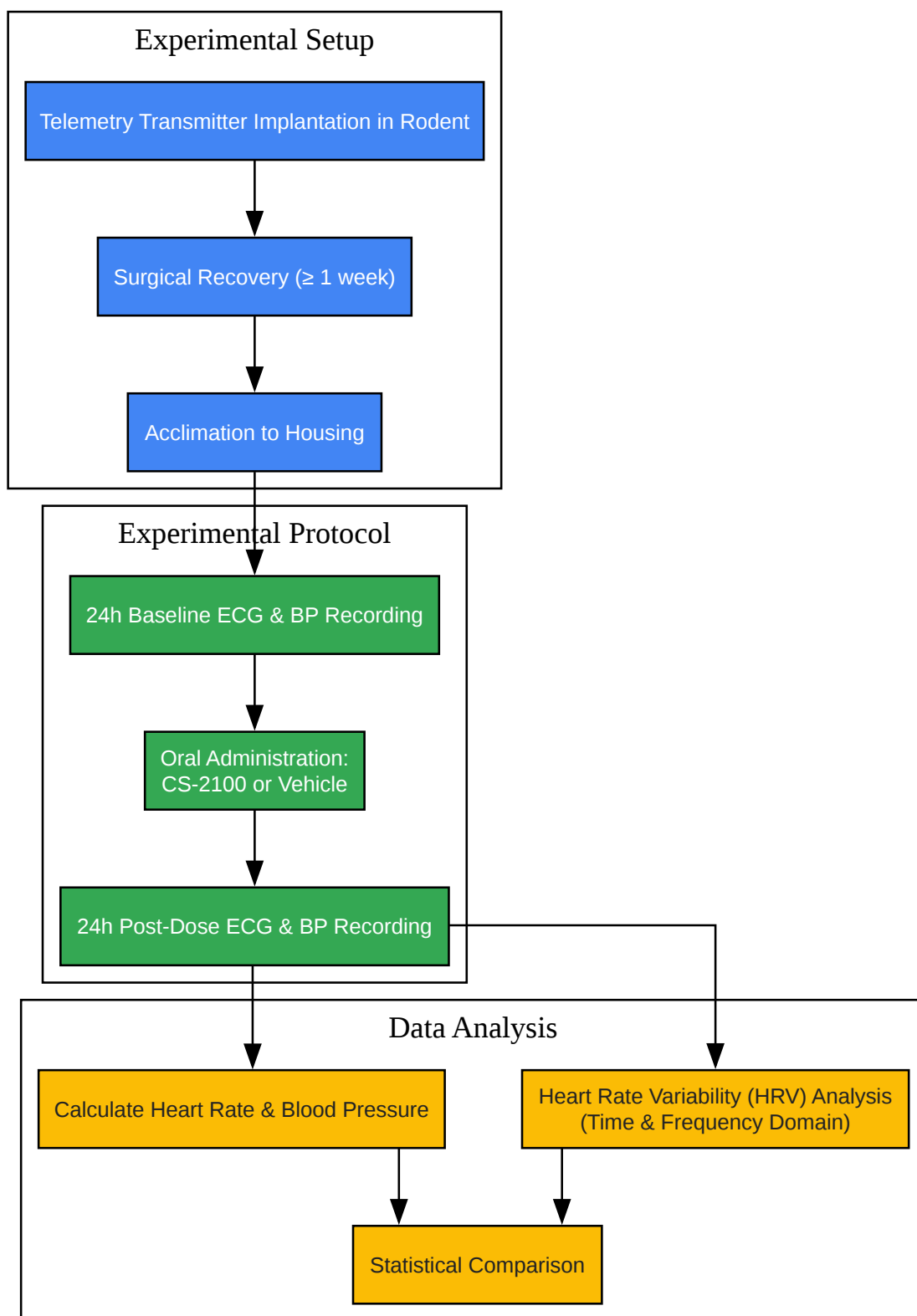
- Induce a fall in blood pressure by administering a bolus of sodium nitroprusside.
- Record the beat-to-beat changes in blood pressure and the corresponding reflex changes in heart rate (or R-R interval).
- Data Analysis:
 - Plot the change in heart rate (or R-R interval) against the change in systolic blood pressure.
 - Calculate the slope of this relationship using linear regression to determine the baroreflex sensitivity.
 - Compare the baroreflex sensitivity between the **CS-2100** and vehicle-treated groups.

Visualizations



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Caption: S1P1 receptor signaling pathway leading to bradycardia.



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Caption: Workflow for assessing autonomic function with **CS-2100**.

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